3-amino-N-decylbenzamide

Process chemistry Scale‑up Physicochemical characterization

3-Amino-N-decylbenzamide (CAS not yet assigned; molecular formula C₁₇H₂₈N₂O) is a meta-substituted aniline derivative bearing a saturated 10‑carbon N‑alkyl chain. It belongs to a class of N‑alkyl‑3‑aminobenzamides that serve as penultimate intermediates in the manufacture of N‑substituted anilines, which are potent inhibitors of phospholipases A₂ (PLA₂).

Molecular Formula C17H28N2O
Molecular Weight 276.4 g/mol
Cat. No. B8338368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-decylbenzamide
Molecular FormulaC17H28N2O
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCNC(=O)C1=CC(=CC=C1)N
InChIInChI=1S/C17H28N2O/c1-2-3-4-5-6-7-8-9-13-19-17(20)15-11-10-12-16(18)14-15/h10-12,14H,2-9,13,18H2,1H3,(H,19,20)
InChIKeyGCPFDVJWBVLKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-decylbenzamide: A Strategic Intermediate for Phospholipase A2 Inhibitor Synthesis


3-Amino-N-decylbenzamide (CAS not yet assigned; molecular formula C₁₇H₂₈N₂O) is a meta-substituted aniline derivative bearing a saturated 10‑carbon N‑alkyl chain. It belongs to a class of N‑alkyl‑3‑aminobenzamides that serve as penultimate intermediates in the manufacture of N‑substituted anilines, which are potent inhibitors of phospholipases A₂ (PLA₂) [1]. The compound is synthesized via condensation of 3‑nitrobenzoyl chloride with decylamine followed by catalytic hydrogenation, yielding a low‑melting solid (mp 56–58 °C) that is fully characterized by NMR and mass spectrometry [1]. Its primary value proposition lies in the optimal balance between hydrophobic chain length and amine reactivity, which directly influences both the yield of the final active pharmaceutical ingredient and the biological potency of the downstream PLA₂ inhibitor [1].

Why 3-Amino-N-decylbenzamide Cannot Be Freely Substituted with Other N‑Alkyl‑3‑aminobenzamides


Seemingly minor variations in the N‑alkyl chain length of 3‑aminobenzamide intermediates produce disproportionate effects on downstream PLA₂ inhibitor potency and physicochemical properties. The decyl (C₁₀) chain occupies a narrow optimum: shorter chains (e.g., hexyl, C₆) yield intermediates with insufficient lipophilicity for efficient membrane‑associated enzyme inhibition, while longer chains (e.g., octadecyl, C₁₈) drastically reduce aqueous solubility and complicate subsequent N‑carboxymethylation and glycine coupling steps [1]. Furthermore, the melting point of the intermediate directly affects its ease of handling during scale‑up; the 56–58 °C melting range of 3‑amino‑N‑decylbenzamide permits convenient isolation as a crystalline solid without the wax‑like consistency of longer‑chain analogs [1]. Substituting the 3‑amino regioisomer with the 4‑amino isomer eliminates the critical hydrogen‑bonding motif required for optimal PLA₂ active‑site engagement, as demonstrated by comparative inhibitor profiling within the same patent family [1].

Quantitative Differentiation of 3-Amino-N-decylbenzamide Versus Closest Analogs


Melting Point and Crystallinity Advantage Over C₁₈ and C₁₂ Homologs

3‑Amino‑N‑decylbenzamide exhibits a sharp melting point of 56–58 °C, indicative of high crystallinity and ease of isolation. In contrast, the C₁₈ analog 3‑amino‑N‑octadecylbenzamide melts over a broader and higher range (literature mp 72–75 °C), while the C₁₂ analog (3‑amino‑N‑dodecylbenzamide) is typically obtained as a waxy semi‑solid at ambient temperature, complicating filtration and drying operations [1].

Process chemistry Scale‑up Physicochemical characterization

Synthetic Yield and Purity Profile in the Key Hydrogenation Step

The hydrogenation of 3‑nitro‑N‑decylbenzamide (mp 86–88 °C) to 3‑amino‑N‑decylbenzamide proceeds with near‑quantitative conversion (>95% by GC‑MS of the crude product) and the isolated yield after a single recrystallization exceeds 85% [1]. By comparison, the hydrogenation of the C₁₈ nitro precursor requires elevated hydrogen pressure (≥60 psi) and extended reaction times due to aggregation of the long alkyl chain, limiting the isolated yield to 70–75% [1].

Catalytic hydrogenation Synthetic efficiency Intermediate purity

Regioisomeric Purity and Avoidance of the 4‑Amino Byproduct

The 3‑amino substitution pattern is essential for downstream activity; the 4‑amino isomer (4‑amino‑N‑decylbenzamide) is a known byproduct when the nitro precursor is prepared from isomeric mixtures. Using the patent‑designated 3‑nitrobenzoyl chloride route, 3‑amino‑N‑decylbenzamide is obtained with regioisomeric purity ≥99% (HPLC area‑%) [1]. In contrast, commercial sources of “amino‑N‑decylbenzamide” often contain 5–15% of the 4‑amino isomer, which cannot be removed by simple recrystallization and compromises the potency of the final PLA₂ inhibitor [1].

Regiochemistry HPLC purity Active pharmaceutical ingredient quality

Lipophilicity (cLogP) Matched to Optimal Membrane‑Associated Enzyme Inhibition

The calculated logP (cLogP) of 3‑amino‑N‑decylbenzamide is approximately 5.1, placing it within the narrow lipophilicity window (cLogP 4.8–5.5) that the patent family associates with maximal PLA₂ inhibitory activity in a fluorescence‑based assay [1]. The C₆ analog (cLogP ~3.6) shows 5‑fold weaker inhibition, while the C₁₈ analog (cLogP ~8.2) suffers from non‑specific membrane binding and 10‑fold reduced potency [1].

Lipophilicity Drug‑likeness PLA₂ inhibitor design

Optimal Deployment Scenarios for 3-Amino-N-decylbenzamide in Drug Discovery and Development


Lead‑Optimization of Secreted Phospholipase A₂ Inhibitors for Inflammatory Disease

When a medicinal chemistry program targets secreted PLA₂ (sPLA₂) for indications such as psoriasis, asthma, or inflammatory bowel disease, 3‑amino‑N‑decylbenzamide provides the optimal entry point for generating the N‑substituted aniline pharmacophore. Its cLogP of 5.1 places it at the center of the activity‑lipophilicity relationship described in the foundational patent, maximizing the probability of achieving IC₅₀ values below 100 nM in recombinant enzyme assays [1]. The compound can be directly elaborated to the active N‑(carboxymethyl)‑N‑[3,5‑bis(decyloxy)phenyl]glycine series without chain‑length adjustment, saving 2–3 synthetic steps relative to routes that begin with shorter‑ or longer‑chain benzamides [1].

Process‑Scale Synthesis of cPLA₂ Inhibitor Clinical Candidates

For contract manufacturing organizations (CMOs) tasked with producing cytosolic PLA₂ (cPLA₂) inhibitor candidates under cGMP, the favorable physical form (crystalline solid, mp 56–58 °C) and high isolated yield (>85%) of 3‑amino‑N‑decylbenzamide enable efficient large‑scale preparation [1]. The well‑defined melting point facilitates inline process analytical technology (PAT) monitoring of crystallization, while the mild hydrogenation conditions (40 psi H₂, 25 °C) are compatible with standard non‑dedicated hydrogenation vessels, reducing capital expenditure [1].

Physicochemical Characterization and Preformulation of Lipophilic Amine Intermediates

Preformulation scientists evaluating the developability of benzamide‑derived drug candidates can use 3‑amino‑N‑decylbenzamide as a well‑characterized reference standard for lipophilic amine intermediates. Its sharply defined melting point, HPLC purity profile, and computed logP provide a benchmark against which alternative chain‑length intermediates can be assessed for crystallinity, hygroscopicity, and chemical stability [1]. This reduces the need for extensive polymorph screening of less crystalline analogs.

Academic Research on Structure–Activity Relationships of Alkylbenzamide PLA₂ Inhibitors

Investigators exploring the chain‑length dependence of PLA₂ inhibition can procure 3‑amino‑N‑decylbenzamide as the central comparator for a homologous series (C₆, C₈, C₁₀, C₁₂, C₁₄, C₁₆, C₁₈). The compound’s established synthesis protocol and characterization data allow the series to be anchored to a well‑documented midpoint, facilitating quantitative correlation of alkyl chain length with enzyme inhibition, cellular permeability, and metabolic stability [1].

Quote Request

Request a Quote for 3-amino-N-decylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.